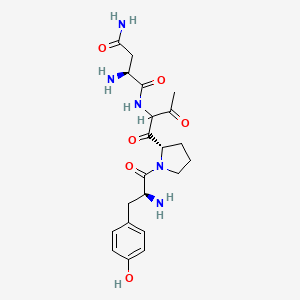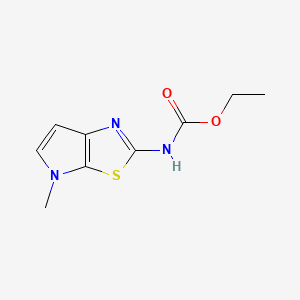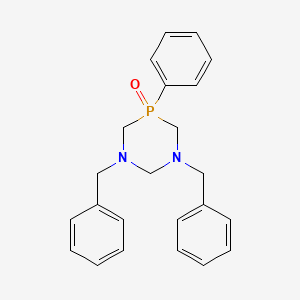
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide is a heterocyclic compound containing nitrogen and phosphorus atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide typically involves the reaction of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Using precursors containing nitrogen and phosphorus to form the heterocyclic ring.
Oxidation Reactions: Introducing the oxide group through oxidation of the phosphorus atom.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the phosphorus atom.
Reduction: Reduction of the oxide group to form different derivatives.
Substitution: Substitution reactions at the nitrogen or phosphorus atoms.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts for facilitating specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction may produce reduced phosphorus compounds.
Applications De Recherche Scientifique
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide has various scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide involves its interaction with molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes.
Interacting with Receptors: Modulating receptor activity.
Altering Cellular Pathways: Affecting signaling pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazaphosphorine: A similar compound with nitrogen and phosphorus atoms.
1,3,5-Diazaphosphorine Derivatives: Various derivatives with different substituents.
Uniqueness
1,3,5-Diazaphosphorine, hexahydro-1,3-bis(phenylmethyl)-5-phenyl-, 5-oxide is unique due to its specific structural features and the presence of the oxide group, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
74607-64-0 |
|---|---|
Formule moléculaire |
C23H25N2OP |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1,3-dibenzyl-5-phenyl-1,3,5λ5-diazaphosphinane 5-oxide |
InChI |
InChI=1S/C23H25N2OP/c26-27(23-14-8-3-9-15-23)19-24(16-21-10-4-1-5-11-21)18-25(20-27)17-22-12-6-2-7-13-22/h1-15H,16-20H2 |
Clé InChI |
CPTTVZPDNYTFSJ-UHFFFAOYSA-N |
SMILES canonique |
C1N(CP(=O)(CN1CC2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoyl)glycine](/img/structure/B12899575.png)
![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
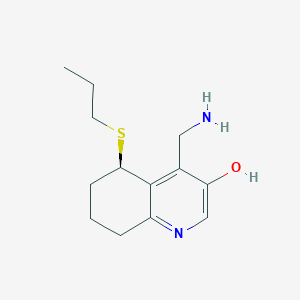
![[3-(Anthracen-9-YL)-4,5-dihydro-1,2-oxazol-5-YL]methanol](/img/structure/B12899595.png)
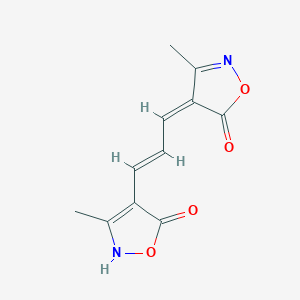
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![4-([1,1'-Biphenyl]-3-yl)-1-methoxyisoquinolin-5-ol](/img/structure/B12899608.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
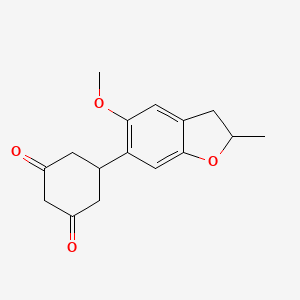
![4'-((2-Butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl)-N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B12899628.png)
![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
